3-Aminoprop-2-enethioamide
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Overview
Description
3-Aminoprop-2-enethioamide is an organic compound characterized by the presence of an amino group (-NH2) and a thioamide group (-CSNH2) attached to a propene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Aminoprop-2-enethioamide can be synthesized through several methods. One common approach involves the reaction of propargylamine with carbon disulfide, followed by hydrogenation. The reaction conditions typically include the use of a base such as sodium hydroxide and a hydrogenation catalyst like palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation and advanced purification techniques such as distillation and crystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-Aminoprop-2-enethioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Aminoprop-2-enethioamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and polymers.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Aminoprop-2-enethioamide involves its interaction with specific molecular targets. The thioamide group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of enzyme activity. Additionally, the compound can interact with cellular pathways involved in oxidative stress and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Aminoprop-2-enamide: Shares a similar structure but lacks the sulfur atom.
Malononitrile dimer: Contains multiple nitrile groups and is used in the synthesis of heterocyclic compounds.
2-Aminoethoxy-5-(3-aminoprop-1-ynyl)uridine: A nucleotide analogue with high affinity for AT base pairs in DNA.
Uniqueness
3-Aminoprop-2-enethioamide is unique due to the presence of both an amino group and a thioamide group, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
111183-95-0 |
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Molecular Formula |
C3H6N2S |
Molecular Weight |
102.16 g/mol |
IUPAC Name |
3-aminoprop-2-enethioamide |
InChI |
InChI=1S/C3H6N2S/c4-2-1-3(5)6/h1-2H,4H2,(H2,5,6) |
InChI Key |
CZOCAGYTQUXZDV-UHFFFAOYSA-N |
Canonical SMILES |
C(=CN)C(=S)N |
Origin of Product |
United States |
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